3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrClF3N. It is a halogenated aromatic nitrile, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that halogenated compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities .
Action Environment
The action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, safety precautions suggest that it should be handled only in a well-ventilated area or outdoors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 4-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursor is treated with bromine and chlorine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Bromo-4-chlorobenzotrifluoride
- 4-Bromo-3-(trifluoromethyl)benzonitrile
- 5-Bromo-1,2,3-trifluorobenzene
Comparison: 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGIMMUOAMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.